
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane is a chemical compound with the molecular formula C10H10F8O2 and a molecular weight of 314.18 g/mol . This compound is characterized by the presence of two epoxypropyl groups and eight fluorine atoms attached to a butane backbone. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane typically involves the reaction of octafluoro-n-butane with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction conditions often include elevated temperatures and prolonged reaction times to ensure complete conversion . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity.
Chemical Reactions Analysis
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane undergoes various chemical reactions, including:
Oxidation: The epoxy groups can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Employed in the study of fluorinated compounds’ interactions with biological systems.
Medicine: Investigated for potential use in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of 1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane involves its interaction with various molecular targets. The epoxy groups can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The fluorine atoms contribute to the compound’s stability and reactivity, influencing its interactions with other molecules .
Comparison with Similar Compounds
1,4-Bis(2,3-epoxypropyl)octafluoro-n-butane can be compared with other similar compounds such as:
1,4-Bis(2,3-epoxypropyl)perfluorobutane: Similar structure but with different fluorine atom arrangements.
1,4-Bis(2,3-epoxypropyl)hexafluorobutane: Contains fewer fluorine atoms, leading to different chemical properties.
1,4-Bis(2,3-epoxypropyl)tetrafluorobutane: Even fewer fluorine atoms, resulting in distinct reactivity and applications. The uniqueness of this compound lies in its specific arrangement of fluorine atoms and epoxy groups, which confer unique chemical properties and reactivity.
Properties
Molecular Formula |
C10H10F8O2 |
|---|---|
Molecular Weight |
314.17 g/mol |
IUPAC Name |
2-methyl-3-[1,1,2,2,3,3,4,4-octafluoro-4-(3-methyloxiran-2-yl)butyl]oxirane |
InChI |
InChI=1S/C10H10F8O2/c1-3-5(19-3)7(11,12)9(15,16)10(17,18)8(13,14)6-4(2)20-6/h3-6H,1-2H3 |
InChI Key |
AJMBUNCOYKPKKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(O1)C(C(C(C(C2C(O2)C)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


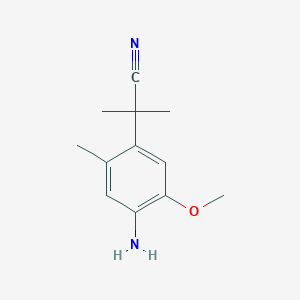
![2-(2-methylbut-3-yn-2-yl)-6-(5-(2-methylbut-3-yn-2-yl)-1,3,4-thiadiazol-2-yl)-5H-[1,3,4]thiadiazolo[3,2-a][1,3,5]triazine-5,7(6H)-dione](/img/structure/B13036290.png)
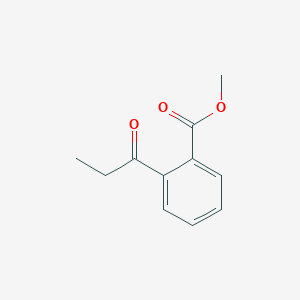
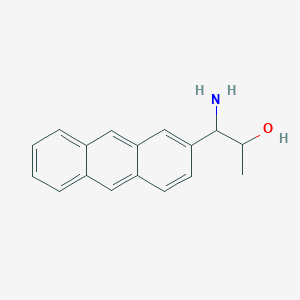

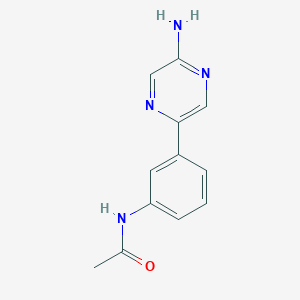
![7-Fluoro-3,4,5,10-tetrahydro-1H-2,5-methanoazepino[3,4-B]indole](/img/structure/B13036318.png)
![Tert-butyl 3-(trifluoromethylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B13036323.png)
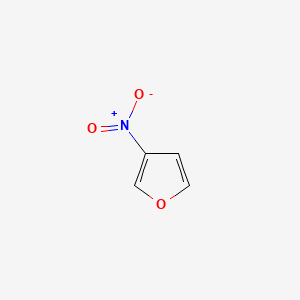
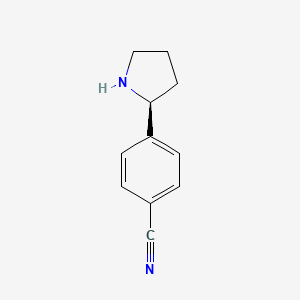

![2-Methylthieno[2,3-b]thiophene](/img/structure/B13036377.png)


